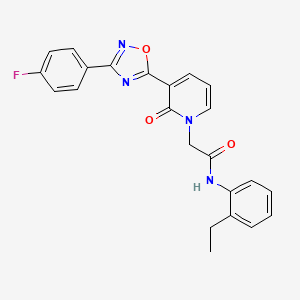

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

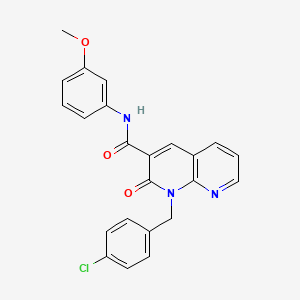

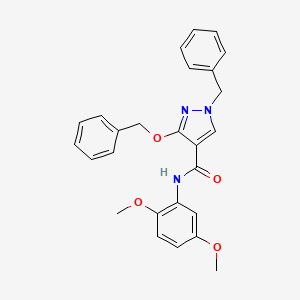

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, also known as FM-BTA-1, is a small molecule inhibitor that has shown potential in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide and its derivatives exhibit promising antimicrobial activities. Research by Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom in the 4th position of the benzoyl group, showcasing significant antimicrobial efficacy against various bacterial and fungal strains. The presence of the fluorine atom was essential for enhancing the antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to the compound , have shown potent cytotoxic effects in vitro against certain human breast cancer cell lines, as evidenced by research conducted by Hutchinson et al. (2001). This study found that fluorinated derivatives were particularly effective, suggesting a potential pathway for developing new antitumor therapies (Hutchinson et al., 2001).

Benzodiazepine Receptor Agonism

A study by Faizi et al. (2017) on novel 4-thiazolidinone derivatives, which share structural similarities with N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, demonstrated considerable anticonvulsant activity. This suggests a potential application of such compounds in developing therapies targeting benzodiazepine receptors for neurological conditions (Faizi et al., 2017).

Photochemical and Photophysical Properties

Research into novel radioligands for positron emission tomography (PET) imaging, such as the study by Fujinaga et al. (2012), indicates the utility of benzothiazole derivatives in medical imaging. While not directly linked to N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, these findings suggest potential applications in designing imaging agents for various neurological and oncological conditions (Fujinaga et al., 2012).

Nucleophilic Aroylation

The study by Suzuki et al. (2008) on N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes, including compounds structurally related to N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide, underscores the potential of these compounds in synthetic organic chemistry. This research opens up avenues for synthesizing polysubstituted benzophenones, which have various applications in pharmaceutical and materials science (Suzuki et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit antibacterial activities . They disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division .

Mode of Action

The compound likely interacts with its targets by binding to the active sites, thereby inhibiting their function. In the case of FtsZ, it disrupts the GTPase activity and dynamic assembly, which are crucial for bacterial cell division .

Biochemical Pathways

The inhibition of FtsZ disrupts the formation of the Z-ring, a structure necessary for bacterial cytokinesis. This leads to the inhibition of bacterial cell division, affecting the bacterial cell cycle and growth .

Pharmacokinetics

The benzothiazole core is known for its good bioavailability and metabolic stability .

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth due to the disruption of cell division. This could potentially lead to bacterial cell death .

Eigenschaften

IUPAC Name |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c1-10-6-8-11(9-7-10)15(20)18-16-19(2)14-12(17)4-3-5-13(14)21-16/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPFSLDTCKAHNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)

![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)

![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)